2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S2/c1-17-12(6-7-18-9-12)8-14-19(15,16)11-5-3-2-4-10(11)13/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUAODKDJVVASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the Methoxythiolan Ring: This step involves the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the thiolan ring.
Introduction of the Bromine Atom: Bromination of the intermediate compound is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The methoxythiolan ring and sulfonamide group can participate in oxidation and reduction reactions under suitable conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom and methoxythiolan ring may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Key Observations:
In SC-558 analog 1d, bromine is part of a quinazolinone scaffold, which may enhance binding to enzymatic targets like cyclooxygenase-2 (COX-2) .
Sulfonamide Linkage: The thiolane-methyl group in the target compound introduces a bulky, conformationally restricted substituent, contrasting with the simpler methylbenzene group in ’s compound.
Scaffold Differences: The 3-methoxythiolane moiety is unique to the target compound, offering a distinct electronic profile compared to the quinazolinone in SC-558 analogs or the toluene sulfonamide in ’s compound. Thiolanes are known for moderate lipophilicity and metabolic stability, which may influence bioavailability .
Hypothetical Pharmacological and Physicochemical Properties
While experimental data are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Solubility : The methoxy and sulfur groups in the target compound may improve aqueous solubility compared to N-(3-bromophenyl)-3-methylbenzenesulfonamide, which lacks polar substituents .
- Reactivity: The ortho-bromine’s proximity to the sulfonamide group could facilitate nucleophilic substitution reactions, a property less pronounced in meta-substituted analogs.
- Bioactivity : SC-558 analogs with bromine substitution (e.g., 1d) exhibit COX-2 inhibition, suggesting that the target compound’s bromine and sulfonamide groups may also target similar enzymes, albeit modulated by the thiolane scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
